N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide
CAS No.:
Cat. No.: VC17986070
Molecular Formula: C13H22N4O
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N4O |
|---|---|
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]benzamide |
| Standard InChI | InChI=1S/C13H22N4O/c14-6-7-15-8-9-16-10-11-17-13(18)12-4-2-1-3-5-12/h1-5,15-16H,6-11,14H2,(H,17,18) |
| Standard InChI Key | YYAKSOXKHIEWAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCNCCNCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone () substituted with a triethylenetetramine chain. This chain consists of three consecutive aminoethyl (-NH-CH-CH-) units, terminating in a primary amine group. The presence of multiple secondary and tertiary amines creates a highly basic environment, enabling protonation across a wide pH range .
Key Properties
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Molecular Formula:
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Molecular Weight: 250.34 g/mol
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Solubility: High solubility in polar solvents (e.g., water, ethanol) due to amine protonation and hydrogen bonding .
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Stability: Susceptible to oxidation at amine sites; requires storage under inert conditions .
Table 1: Comparative Analysis of Structurally Related Benzamide Derivatives
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)benzamide typically involves sequential nucleophilic substitutions:
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Benzamide Activation: Benzoyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)benzamide.
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Stepwise Alkylation: Iterative reactions with bromoethylamine introduce additional aminoethyl groups, culminating in the triethylenetetramine chain .
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Purification: Column chromatography or recrystallization isolates the final product.
Analytical Characterization
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FTIR Spectroscopy: Peaks at 3300 cm (N-H stretch) and 1650 cm (C=O stretch) confirm amine and amide functionalities .
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 250.34, consistent with the molecular weight .
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Thermogravimetric Analysis (TGA): Decomposition above 200°C indicates moderate thermal stability .
Applications in Research and Industry
Pharmaceutical Development
The compound’s amine groups enable covalent conjugation with drug molecules, enhancing solubility and bioavailability. For example, similar polyamine-benzamide hybrids are explored as:
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Anticancer Agents: DNA intercalation via amine-DNA phosphate interactions .
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Antimicrobials: Disruption of bacterial cell membranes through cationic charge interactions .
Environmental Remediation
A structurally analogous compound, N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide, demonstrated 99.35% removal efficiency for Ni(II) ions from wastewater via chelation . This suggests potential for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)benzamide in heavy metal sequestration.
Table 2: Performance Metrics for Metal Ion Adsorption (Comparative)
| Adsorbent Material | Target Metal | Maximum Capacity (mg/g) | pH Optimum | Reference |
|---|---|---|---|---|
| AESB/HZO Composite | Ni(II) | 96.03 | 6.0 | |
| Activated Carbon | Pb(II) | 45.2 | 5.5 | - |
| Polyamine-Grafted Silica | Cd(II) | 112.5 | 7.0 | - |
Polymer Chemistry
The compound serves as a crosslinker in epoxy resins, improving mechanical strength and thermal resistance. Its multiple amine sites facilitate covalent bonding with polymer matrices, enabling applications in coatings and adhesives .
Recent Research Findings
Optimization of Adsorption Parameters
A central composite design (CCD) study optimized Ni(II) adsorption using a related benzamide derivative. Key findings include:
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Optimum Conditions: 85 min contact time, pH 6, 10 mg adsorbent dose, and 20 mg/L initial Ni(II) concentration .
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Adsorption Mechanism: Inner-sphere complexation dominates at pH 6–7.5, involving coordination between Ni(II) and deprotonated amine/sulfonamide groups .
Thermodynamic Insights
The Langmuir isotherm model best described Ni(II) adsorption, indicating monolayer coverage with a maximum capacity of 96.03 mg/g at 303 K . The process was spontaneous () and endothermic () .
Challenges and Future Directions
Stability Enhancements
Oxidative degradation of amine groups limits long-term storage. Future work may focus on N-alkylation or encapsulation in inert matrices to improve stability .
Expanding Applications
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Drug Delivery: Conjugation with antitumor agents (e.g., doxorubicin) to target cancer cells.
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Catalysis: Use as a ligand in transition metal catalysts for organic synthesis.
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